Fradimycin A

描述

Fradimycin A is a compound found in the marine Streptomyces fradiae strain PTZ0025 . It’s a type II polyketide synthase-derived compound .

Synthesis Analysis

This compound was identified through a comparative LC/MS-based analysis of Actinomadura sp. RB99, which is isolated from a fungus-growing termite . The structure of this compound was confirmed by 1H NMR data and LC/MS analysis .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR data and LC/MS analysis . More detailed information about its molecular structure might be available in specialized databases or scientific literature.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis and molecular structure. It’s a type II polyketide synthase-derived compound . More specific physical and chemical properties might be available in specialized databases or scientific literature.科学研究应用

抗生素和抗肿瘤活性

Fradimycin A,从海洋链霉菌弗拉迪亚(Streptomyces fradiae)中分离出来,已被确认为一种具有抗菌和抗肿瘤活性的强效药物。研究表明,this compound在体外对金黄色葡萄球菌表现出显著的抗菌活性,同时也抑制结肠癌和胶质瘤细胞的生长。该化合物通过阻止细胞周期并诱导肿瘤细胞凋亡的方式发挥作用,展示了其在癌症治疗中的潜力(Xin et al., 2012)。

在细胞增殖和胚胎发育中的作用

涉及FKBP-12-拉帕霉素相关蛋白(FRAP)的研究表明其在细胞过程中的关键作用。FRAP,也被称为mTOR,在细胞对促有丝分裂原的反应中扮演重要角色。它参与调节细胞增殖和胚胎发育。FRAP信号的破坏,比如通过拉帕霉素,导致G1细胞周期停滞,这对于理解发育过程和在癌症治疗中的潜在应用具有重要意义(Hentges et al., 2001)。

治疗糖尿病的潜力

This compound与研究其抗糖尿病效果的化合物相似。例如,已经研究了菩提树叶提取物在治疗糖尿病的潜力,这表明像this compound这样的化合物在这个领域也可能有应用。这包括显著降低血糖水平、改善血清胰岛素和体重,突显了这类化合物在糖尿病管理中的潜在治疗益处(Pandit et al., 2010)。

控制核运输

This compound与FRAP/mTOR的关系表明在控制细胞内核运输方面可能有应用。利用拉帕霉素将涉及FRAP/mTOR结构域的嵌合蛋白异源二聚化的技术已经发展出来,用于控制细胞内蛋白质的定位。这种方法对于理解细胞动态至关重要,并可能在蛋白质错位是因素的疾病中具有治疗意义(Xu et al., 2010)。

营养敏感信号和细胞生长

This compound,通过与FRAP/mTOR的关联,可能在调节细胞生长的营养敏感信号通路中发挥作用。这表明其在理解细胞对营养水平的反应以及制定与异常细胞生长和代谢相关的疾病的治疗策略方面具有潜在应用(Kim et al., 2002)。

作用机制

Fradimycin A is active against both gram-positive and gram-negative organisms. It mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria . It’s also known to stimulate glucose uptake in 3T3-L1 cells by activating the AMP-activated protein kinase (AMPK) signaling pathway .

安全和危害

属性

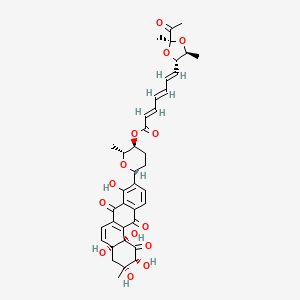

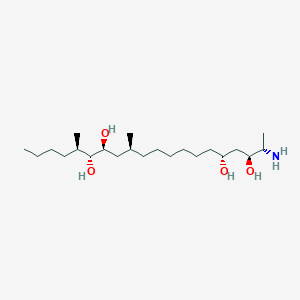

IUPAC Name |

[(2R,3S,6R)-6-[(2R,3R,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl] (2E,4E,6E)-7-[(2S,4S,5S)-2-acetyl-2,5-dimethyl-1,3-dioxolan-4-yl]hepta-2,4,6-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42O14/c1-19-25(51-28(41)11-9-7-6-8-10-26-20(2)52-37(5,53-26)21(3)40)14-15-27(50-19)22-12-13-23-29(31(22)42)32(43)24-16-17-38(48)18-36(4,47)34(45)35(46)39(38,49)30(24)33(23)44/h6-13,16-17,19-20,25-27,34,42,45,47-49H,14-15,18H2,1-5H3/b7-6+,10-8+,11-9+/t19-,20+,25+,26+,27-,34+,36-,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFLICHOHDNVDL-RGCLKTORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C(C(C5)(C)O)O)O)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)[C@@H]([C@](C5)(C)O)O)O)O)O)OC(=O)/C=C/C=C/C=C/[C@H]6[C@@H](O[C@](O6)(C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

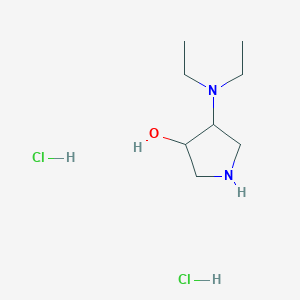

![(2-{2-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487313.png)